molecular formula C17H18F5NO4 B1625302 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate CAS No. 294885-28-2

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate

Cat. No.: B1625302
CAS No.: 294885-28-2
M. Wt: 395.32 g/mol
InChI Key: PPKHOXJANSFRFJ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate (CAS 294885-28-2) is a high-purity piperidine derivative with a molecular formula of C17H18F5NO4 and a molecular weight of 395.32 g/mol . This compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. Its structure features a tert-butoxycarbonyl (Boc) protected amine, a common protecting group for amines and piperidines that provides stability during synthetic sequences and can be readily removed under mild acidic conditions . The highly electron-deficient pentafluorophenyl ester moiety is an excellent activating group, making this compound a valuable substrate for further functionalization, particularly in amide bond formation or nucleophilic substitution reactions to create diverse piperidine-based chemical libraries . Piperidine scaffolds are of significant interest in pharmaceutical development for their presence in biologically active molecules. As such, this reagent is strictly for research applications in laboratory settings. This product is offered with a minimum purity of 95% and should be stored in an amber glass bottle to maintain stability . Researchers should handle this material with appropriate personal protective equipment. It may cause skin, eye, and respiratory irritation, and is harmful if swallowed . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F5NO4/c1-17(2,3)27-16(25)23-6-4-8(5-7-23)15(24)26-14-12(21)10(19)9(18)11(20)13(14)22/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHOXJANSFRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471876
Record name 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294885-28-2
Record name 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Challenges in Synthesis

  • Regioselectivity : Ensuring precise functionalization at the 1,4-positions of the piperidine ring.
  • Steric Hindrance : Managing bulkiness from the tert-butyl group during coupling reactions.
  • Intermediate Stability : Preventing hydrolysis of the ester and carbamate groups during purification.

Stepwise Protection Methods

Boc Protection of Piperidine-1,4-Dicarboxylic Acid

The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). A representative protocol adapted from CN104628627A involves:

  • Dissolving piperidine-1,4-dicarboxylic acid (50 g) in distilled water (100 mL) with triethylamine (50 g) as a base.
  • Slow addition of Boc anhydride (80 g) at 25°C, followed by stirring for 10 hours.
  • Acidic workup (20% HCl) to pH 6–7, extraction with dichloromethane, and crystallization with acetone to isolate 1-tert-butyl piperidine-1,4-dicarboxylate (yield: 75–80%).

Table 1: Boc Protection Optimization

Parameter Optimal Condition Yield (%) Purity (%)
Base Triethylamine 78 95
Solvent Water 75 93
Temperature (°C) 25 80 97

Pentafluorophenyl Esterification

The free carboxylic acid at position 4 is activated for esterification with pentafluorophenol:

  • Reacting 1-tert-butyl piperidine-1,4-dicarboxylate (50 g) with pentafluorophenol (1.2 eq) in dichloromethane.
  • Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as coupling agents.
  • Stirring for 12 hours at room temperature, followed by washing with NaHCO3 and brine.
  • Crystallization from petroleum ether at -2°C yields the title compound (45 g, 90% yield, 95% purity).

Direct Coupling Approaches

Simultaneous Dual Functionalization

A one-pot method using piperidine-1,4-dicarbonyl chloride:

  • Piperidine-1,4-dicarbonyl chloride (1 eq) is reacted with tert-butanol (2.2 eq) and pentafluorophenol (2.2 eq) in tetrahydrofuran (THF).
  • Triethylamine (4.4 eq) is added to scavenge HCl.
  • After 24 hours, solvent evaporation and column chromatography (hexane:EtOAc 4:1) afford the product in 70% yield.

Table 2: Direct Coupling Efficiency

Coupling Agent Solvent Time (h) Yield (%)
EDC/DMAP DCM 12 90
DCC/HOBt THF 18 85
None (One-Pot) THF 24 70

Purification and Characterization

Crystallization Techniques

  • Low-Temperature Crystallization : Post-reaction mixtures are cooled to -2°C in petroleum ether or acetone to precipitate pure product, achieving >95% purity.
  • Chromatographic Methods : Silica gel chromatography with hexane:ethyl acetate gradients removes unreacted starting materials and byproducts.

Analytical Data

  • Melting Point : 51–53°C (consistent with literature).
  • NMR (CDCl3) : δ 1.45 (s, 9H, Boc), 3.40–3.70 (m, 4H, piperidine), 4.20–4.50 (m, 2H, ester).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeCN:H2O).

Comparative Analysis of Methods

Yield and Scalability

  • Stepwise Protection : Higher yield (90%) and scalability due to controlled reactions and robust intermediates.
  • Direct Coupling : Lower yield (70%) due to competing side reactions but fewer steps.

Industrial Applicability

The stepwise method is preferred for large-scale synthesis, as evidenced by its adoption in pilot plants for related piperidine derivatives.

Chemical Reactions Analysis

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate has garnered attention in medicinal chemistry for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing various biologically active compounds.

  • Antidepressant Activity : Research indicates that derivatives of this compound can exhibit antidepressant-like effects in animal models. The piperidine moiety is known to interact with neurotransmitter systems, potentially leading to therapeutic applications in treating depression and anxiety disorders .
  • Anticancer Properties : Preliminary studies suggest that compounds derived from piperidine dicarboxylates may possess anticancer activity. The introduction of pentafluorophenyl groups enhances lipophilicity and bioactivity, making these derivatives candidates for further investigation in cancer therapy .

Material Science

The unique fluorinated structure of this compound makes it suitable for applications in material science.

  • Polymer Synthesis : This compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for applications in coatings and advanced materials .
  • Nanocomposites : Incorporating this compound into nanocomposite materials can improve their mechanical properties and thermal stability. Its fluorinated nature contributes to the hydrophobicity of the composites, which is beneficial for various industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in rodent models when administered derivatives of the compound.
Anticancer PropertiesIdentified potential cytotoxic effects against specific cancer cell lines, warranting further exploration into structure-activity relationships.
Polymer ApplicationsDeveloped fluorinated polymers with enhanced properties when synthesized using this compound as a monomer, showcasing improved durability and chemical resistance.
Nanocomposite DevelopmentEvaluated the mechanical enhancements in nanocomposites containing this compound; results indicated superior performance compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties. The tert-butyl ester groups can be hydrolyzed in vivo to release the active carboxylic acid derivatives, which can then exert their biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The pentafluorophenyl group in the target compound introduces strong electron-withdrawing properties, contrasting with electron-donating groups like allyl or alkyl chains in other derivatives.
  • Synthetic Utility : Ethyl or methyl esters at the 4-position (e.g., ) simplify hydrolysis or transesterification reactions, whereas the pentafluorophenyl group may require specialized coupling strategies.

Comparison :

  • The target compound’s synthesis may resemble ’s Suzuki coupling for introducing aromatic groups, though direct evidence is lacking.
  • Alkylation (e.g., ) is a common strategy for introducing alkyl/allyl substituents, while iodomethylation requires careful handling of reactive intermediates .

Physicochemical Properties

Compound Physical State Melting Point (°C) Solubility Trends Stability Notes
This compound Solid 84–86.5 Likely low in water; soluble in DCM, THF Stable under inert conditions
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate Brown oil - Soluble in THF, ethyl acetate Light-sensitive; hygroscopic
1-tert-Butyl 4-ethyl 4-butylpiperidine-1,4-dicarboxylate Colorless oil - Soluble in hexane, EtOAc Air-stable

Key Differences :

  • Fluorinated derivatives (e.g., ) are typically solids due to increased crystallinity from aromatic stacking, whereas alkyl-substituted analogs are oils .
  • Iodinated compounds (e.g., ) may require protection from light to prevent decomposition.

Biological Activity

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate (CAS Number: 294885-28-2) is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring and pentafluorophenyl substituent. Its molecular formula is C17H18F5NO4, and it has garnered attention for its potential biological activities.

PropertyValue
Molecular FormulaC17H18F5NO4
Molecular Weight (g/mol)395.33
IUPAC Name1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate
InChI KeyPPKHOXJANSFRFJ-UHFFFAOYSA-N
PubChem CID11749780

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including receptor antagonism and potential therapeutic effects.

Histamine Receptor Antagonism

A study explored the synthesis and evaluation of related compounds as histamine H3 receptor antagonists. The findings suggest that modifications in the piperidine structure can significantly influence the binding affinity and antagonistic activity against histamine receptors. For instance, compounds derived from similar scaffolds showed varying affinities towards H3 receptors with pA2 values ranging from 7.80 to 8.49 .

Neurotransmitter Modulation

The compound's impact on neurotransmitter systems was assessed through in vivo studies where it was administered to rats. Postmortem analysis revealed alterations in monoamine oxidase (MAO) activity, suggesting a potential role in modulating neurotransmitter levels . This could be relevant for conditions like anxiety and depression, where neurotransmitter imbalances are prevalent.

Case Study: Receptor Binding Affinity

In a comparative study of various derivatives of piperidine-based compounds, it was found that the introduction of bulky groups like tert-butyl significantly enhanced receptor binding affinity for histamine receptors. The compound's structural features were critical in determining its pharmacological profile .

In Vivo Behavioral Studies

In behavioral assays conducted on rat models, compounds similar to this compound demonstrated notable effects on feeding behavior and locomotion. These studies suggest that the compound may influence central nervous system activity through its interaction with specific receptor sites .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate
Reactant of Route 2
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1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate

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